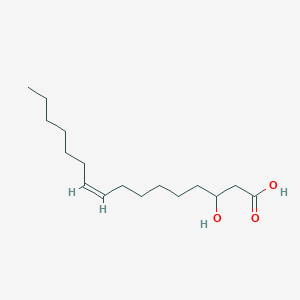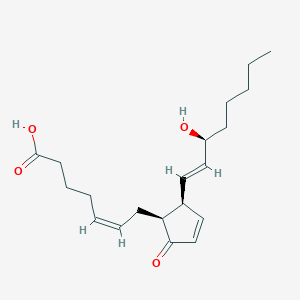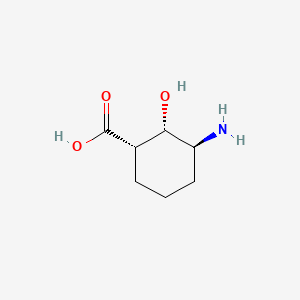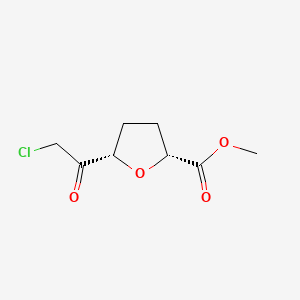
(Z)-3-Hydroxy-9-hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Hydroxy-9-hexadecenoic acid, also known as sapienic acid, is a monounsaturated fatty acid that is naturally produced in the human body. It is primarily found in sebum, the oily substance secreted by the sebaceous glands in the skin. Sapienic acid has been of interest to the scientific community due to its potential health benefits and its role in various physiological processes.
Wirkmechanismus
The mechanism of action of (Z)-3-Hydroxy-9-hexadecenoic acid acid is not yet fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been suggested that (Z)-3-Hydroxy-9-hexadecenoic acid acid may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Sapienic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may help to prevent chronic diseases such as cancer and cardiovascular disease. Additionally, (Z)-3-Hydroxy-9-hexadecenoic acid acid has been found to have antimicrobial properties, which may be useful in the treatment of certain skin infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying (Z)-3-Hydroxy-9-hexadecenoic acid acid in the lab is that it is naturally produced in the human body, making it a readily available substance for research. However, one limitation is that it is difficult to isolate (Z)-3-Hydroxy-9-hexadecenoic acid acid from other fatty acids in the sebum, making it challenging to study its specific effects.
Zukünftige Richtungen
There are many future directions for research on (Z)-3-Hydroxy-9-hexadecenoic acid acid. One area of interest is its potential role in the prevention and treatment of various diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (Z)-3-Hydroxy-9-hexadecenoic acid acid and its specific effects on the body. Another area of interest is the development of new treatments for skin infections using (Z)-3-Hydroxy-9-hexadecenoic acid acid.
Conclusion:
Sapienic acid is a monounsaturated fatty acid that is naturally produced in the human body. It has been the subject of many scientific studies due to its potential health benefits and its role in various physiological processes. While the mechanism of action of (Z)-3-Hydroxy-9-hexadecenoic acid acid is not yet fully understood, research has shown that it has anti-inflammatory and antimicrobial properties. There are many future directions for research on (Z)-3-Hydroxy-9-hexadecenoic acid acid, including its potential role in the prevention and treatment of various diseases and the development of new treatments for skin infections.
Synthesemethoden
Sapienic acid can be synthesized through the elongation and desaturation of palmitic acid, a saturated fatty acid found in many animal and plant fats. The synthesis of (Z)-3-Hydroxy-9-hexadecenoic acid acid occurs in the sebaceous glands of the skin, where it is then secreted into the sebum.
Wissenschaftliche Forschungsanwendungen
Sapienic acid has been the subject of many scientific studies due to its potential health benefits. Research has shown that (Z)-3-Hydroxy-9-hexadecenoic acid acid has anti-inflammatory properties and may play a role in the prevention of various diseases such as cancer and cardiovascular disease. Additionally, (Z)-3-Hydroxy-9-hexadecenoic acid acid has been found to have antimicrobial properties, which may be useful in the treatment of certain skin infections.
Eigenschaften
IUPAC Name |
(Z)-3-hydroxyhexadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDBAYVMLAWNT-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Hydroxyhexadec-9-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)






